

# dealing with the cross-reactivity of codeine and morphine in immunoassays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Codeine sulphate*

Cat. No.: *B072805*

[Get Quote](#)

## Technical Support Center: Opiate Immunoassay Cross-Reactivity

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cross-reactivity of codeine and morphine in immunoassays. It is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** Why do codeine and morphine cross-react in opiate immunoassays?

**A1:** Codeine and morphine exhibit cross-reactivity in many opiate immunoassays due to two primary reasons:

- **Structural Similarity:** Morphine and codeine are structurally very similar molecules. Immunoassay antibodies, which are designed to bind to a specific three-dimensional shape, often cannot distinguish between the two, leading to cross-reactivity.[\[1\]](#)
- **Metabolic Conversion:** Codeine is a prodrug that is metabolized in the liver to morphine.[\[2\]](#) Therefore, a person who has ingested codeine will have both codeine and morphine present in their system, both of which can be detected by an opiate immunoassay.

**Q2:** My opiate immunoassay screen is positive. How can I determine if it's from codeine, morphine, or another opioid?

A2: A positive immunoassay result is considered presumptive and should be confirmed with a more specific method.<sup>[3]</sup> The gold-standard confirmation techniques are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate and definitively identify individual drug compounds and their metabolites, allowing for accurate differentiation between codeine and morphine.<sup>[3]</sup>

Q3: What is the significance of glucuronide metabolites in opiate testing?

A3: In the body, opioids like morphine and codeine are extensively metabolized into glucuronide conjugates, which are then excreted in the urine. Many immunoassays and mass spectrometry methods have difficulty detecting these conjugated metabolites.<sup>[4]</sup> To improve detection and obtain an accurate measure of total drug concentration, a hydrolysis step (either enzymatic with  $\beta$ -glucuronidase or chemical with acid) is often performed before analysis to cleave the glucuronide group and liberate the parent drug.<sup>[4]</sup>

Q4: Can a positive opiate immunoassay result be caused by substances other than codeine or morphine?

A4: Yes, other structurally related opioids can also cross-react with opiate immunoassays. The degree of cross-reactivity varies significantly depending on the specific assay and the compound in question.<sup>[4][5]</sup> Some assays may show cross-reactivity with hydrocodone, hydromorphone, and others. Conversely, many immunoassays poorly detect synthetic opioids like fentanyl and oxycodone, which may require their own specific assays.<sup>[5][6]</sup> Additionally, some non-opioid medications, such as certain fluoroquinolone antibiotics, have been reported to cause false-positive results in some opiate immunoassays.<sup>[7]</sup>

Q5: What do the different cutoff concentrations for opiate immunoassays (e.g., 300 ng/mL vs. 2000 ng/mL) mean?

A5: The cutoff concentration is the threshold at which the assay is considered positive. A higher cutoff (e.g., 2000 ng/mL) is often used to avoid positive results from incidental exposure, such as the consumption of poppy seeds. A lower cutoff (e.g., 300 ng/mL) increases the sensitivity of the test, allowing for a longer detection window, but may also increase the likelihood of positive results from such incidental exposures or pick up lower concentrations of cross-reacting substances.<sup>[8]</sup>

## Troubleshooting Guides

### Issue 1: Unexpected Positive Opiate Immunoassay Result

- Problem: The screening immunoassay is positive for opiates, but the sample is not expected to contain morphine.
- Possible Causes & Troubleshooting Steps:
  - Codeine Administration: Verify if the subject was administered codeine. Codeine is metabolized to morphine and will result in a positive opiate screen.
  - Cross-Reactivity with Other Opioids: Check for the presence of other structurally similar opioids such as hydrocodone or hydromorphone. Consult the immunoassay's package insert for specific cross-reactivity data.
  - False Positive from Non-Opioid Compounds: Review the subject's medication list for any known interfering substances (e.g., fluoroquinolones).
  - Confirmation Analysis: Always perform a confirmation test using a more specific method like GC-MS or LC-MS/MS to identify the specific compound(s) present.

### Issue 2: Difficulty Differentiating Codeine from Morphine Use

- Problem: Both codeine and morphine are detected in a confirmation test, and it is unclear if the subject took codeine, morphine, or both.
- Possible Causes & Troubleshooting Steps:
  - Metabolism of Codeine: The presence of morphine is an expected consequence of codeine ingestion.
  - Urine Concentration Ratios: In some cases, the ratio of morphine to codeine can be helpful. A significantly higher concentration of morphine compared to codeine might

suggest the administration of morphine. However, this can be complex and depends on dosage, timing, and individual metabolism.

- Presence of Heroin Metabolites: If heroin use is a possibility, test for the presence of 6-monoacetylmorphine (6-MAM), a specific metabolite of heroin.
- Review Subject History: Correlate the laboratory findings with the subject's known prescriptions and history of medication administration.

## Issue 3: Suspected False-Negative Immunoassay Result

- Problem: Opiate use is suspected, but the immunoassay screen is negative.
- Possible Causes & Troubleshooting Steps:
  - Presence of Synthetic Opioids: Standard opiate immunoassays are often designed to detect morphine and codeine and may not detect synthetic or semi-synthetic opioids like oxycodone or fentanyl.<sup>[6]</sup> If use of these substances is suspected, specific immunoassays for those compounds should be used, followed by confirmatory testing.
  - Low Drug Concentration: The concentration of the opiate in the sample may be below the assay's cutoff level. This can be due to a long time since the last dose or excessive fluid intake leading to a dilute sample.
  - Incomplete Hydrolysis: If the majority of the drug is present as a glucuronide conjugate, and the assay has poor cross-reactivity with the conjugate, a false negative can occur. Ensure proper sample hydrolysis prior to analysis if total drug concentration is required.
  - Confirmatory Testing: If suspicion of opiate use is high despite a negative screen, consider proceeding directly to a more sensitive and comprehensive LC-MS/MS or GC-MS analysis.

## Data Presentation

### Table 1: Cross-Reactivity of Various Opioids in Commercial Immunoassays

Data is often presented as the concentration of the compound required to produce a positive result equivalent to the morphine cutoff (e.g., 300 ng/mL). Percent cross-reactivity is calculated relative to morphine (100%). This data is illustrative and varies significantly between manufacturers. Always refer to the specific package insert for your assay.

| Compound      | Assay                                            | Assay                                            | General Observations                                |
|---------------|--------------------------------------------------|--------------------------------------------------|-----------------------------------------------------|
|               | Manufacturer A<br>(300 ng/mL<br>Morphine Cutoff) | Manufacturer B<br>(300 ng/mL<br>Morphine Cutoff) |                                                     |
| Morphine      | 300 ng/mL (100%)                                 | 300 ng/mL (100%)                                 | Calibrator for most opiate immunoassays.            |
| Codeine       | 200 ng/mL (150%)                                 | 400 ng/mL (75%)                                  | Generally shows high cross-reactivity.              |
| Hydrocodone   | 1,500 ng/mL (20%)                                | 800 ng/mL (37.5%)                                | Cross-reactivity is variable but often significant. |
| Hydromorphone | 600 ng/mL (50%)                                  | 1,000 ng/mL (30%)                                | Moderate to low cross-reactivity is common.         |
| Oxycodone     | >10,000 ng/mL (<3%)                              | >20,000 ng/mL (<1.5%)                            | Typically exhibits very poor cross-reactivity.      |
| Oxymorphone   | >20,000 ng/mL (<1.5%)                            | >50,000 ng/mL (<0.6%)                            | Typically exhibits very poor cross-reactivity.      |
| 6-MAM         | 400 ng/mL (75%)                                  | 500 ng/mL (60%)                                  | Often shows good cross-reactivity.                  |

(Source: Synthesized from data in manufacturer package inserts and comparative studies. Specific values are examples and should not be used for interpretation without consulting the relevant package insert.)[\[4\]](#)[\[5\]](#)

## Mandatory Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. content.veeabb.com [content.veeabb.com]
- 2. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [dealing with the cross-reactivity of codeine and morphine in immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072805#dealing-with-the-cross-reactivity-of-codeine-and-morphine-in-immunoassays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)